Vitamin K2

Description

Menatetrenone has been used in trials studying the treatment of Diabetes, Osteoporosis, Prediabetic State, and Hepatocellular Carcinoma.

Menatetrenone is a menaquinone compound and form of vitamin K2 with potential antineoplastic activity. Menatetrenone may act by modulating the signalling of certain tyrosine kinases, thereby affecting several transcription factors including c-myc and c-fos. This agent inhibits tumor cell growth by inducing apoptosis and cell cycle arrest.

MENATETRENONE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

Properties

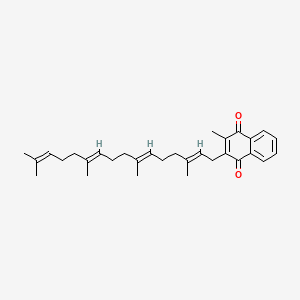

IUPAC Name |

2-methyl-3-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)naphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHGMERMDICWDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859551 | |

| Record name | 2-Methyl-3-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6041-00-5 | |

| Record name | 2-Methyl-3-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Expanding Universe of Vitamin K-Dependent Proteins: A Technical Guide to Novel Human Gla Proteins

For Immediate Release

SEATTLE, WA – December 4, 2025 – Researchers and drug development professionals now have access to a comprehensive technical guide on the discovery and characterization of novel vitamin K2-dependent proteins in humans. This whitepaper details the emerging landscape of these proteins beyond their classical role in coagulation, highlighting their significance in a range of physiological and pathological processes, and providing a framework for future research and therapeutic development.

Introduction to Novel Vitamin K-Dependent Proteins (VKDPs)

Vitamin K is a vital cofactor for the post-translational modification of specific glutamate (B1630785) (Glu) residues to γ-carboxyglutamate (Gla) residues in a process known as γ-carboxylation.[1] This modification is essential for the biological activity of Vitamin K-Dependent Proteins (VKDPs), enabling them to bind calcium and interact with cell membranes and other proteins.[2][3] While the hepatic VKDPs involved in blood coagulation are well-established, a new frontier of research has unveiled a cohort of extrahepatic VKDPs with diverse functions in bone metabolism, vascular health, cell growth, and signaling.

To date, 17 VKDPs have been identified in humans.[4][5] The novel VKDPs, which are the focus of this guide, include:

-

Growth arrest-specific protein 6 (Gas6): A ligand for the Tyro3, Axl, and Mer (TAM) family of receptor tyrosine kinases, involved in cell survival, proliferation, and inflammation.[6]

-

Gla-rich protein (GRP): The most densely γ-carboxylated protein identified to date, GRP is implicated as an inhibitor of soft tissue and vascular calcification.[7][8]

-

Periostin: A matricellular protein involved in tissue remodeling, wound healing, and fibrosis.[9][10]

-

Proline-rich Gla proteins (PRGP1 and PRGP2): Transmembrane proteins with potential roles in signaling and cytoskeletal interactions.[4][11]

-

Transmembrane Gla proteins (TMG3 and TMG4): A family of transmembrane proteins with broad tissue distribution, suggesting novel physiological functions beyond coagulation and bone development.[12][13]

This guide provides a detailed overview of the experimental protocols used to discover and characterize these novel VKDPs, summarizes the available quantitative data, and visualizes key signaling pathways and experimental workflows.

Discovery and Characterization of Novel VKDPs: Experimental Protocols

The identification of novel VKDPs requires a multi-faceted approach, combining bioinformatics, proteomics, and functional cell-based assays.

Bioinformatic Prediction of Candidate VKDPs

The initial step in discovering new VKDPs often involves searching genomic and proteomic databases for proteins containing a conserved Gla domain.[2] This domain has a characteristic sequence motif that is recognized by the γ-glutamyl carboxylase (GGCX), the enzyme responsible for carboxylation.[1]

Experimental Workflow: Bioinformatic Discovery of Novel VKDPs

Caption: Workflow for the bioinformatic identification of candidate novel VKDPs.

Proteomic Identification of Gla Residues

Mass spectrometry is the gold standard for confirming the presence of Gla residues in a candidate protein. A specialized protocol involving methylation of Gla residues can enhance their detection.[14]

Protocol: Mass Spectrometric Identification of Gla Residues

-

Protein Isolation and Digestion: The protein of interest is isolated from tissues or cell culture and digested with a protease (e.g., trypsin).

-

Methylation of Gla Residues: The digested peptides are treated with methanolic HCl to convert Gla residues to their dimethyl esters. This neutralizes the negative charge of Gla, improving ionization and preventing the characteristic loss of CO2 during mass spectrometry.[14]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The methylated peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry. The presence of dimethylated Gla residues is confirmed by a characteristic mass shift.[15]

-

Data Analysis: The MS/MS spectra are analyzed to identify the specific peptides containing Gla residues and to pinpoint the exact locations of carboxylation.

Functional Confirmation of Vitamin K-Dependence

Cell-based reporter assays are crucial for confirming that the carboxylation of a candidate protein is indeed vitamin K-dependent.[16][17]

Protocol: Cell-Based Reporter Assay for Vitamin K-Dependent Carboxylation

-

Construct Design: A chimeric reporter protein is created by fusing the Gla domain of the candidate protein to a reporter molecule (e.g., protein C).[16]

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are a common choice for these assays. The cells are transfected with the reporter construct.[17][18]

-

Vitamin K and Warfarin Treatment: The transfected cells are cultured with varying concentrations of vitamin K to demonstrate a dose-dependent increase in carboxylation. Treatment with warfarin, a vitamin K antagonist, should inhibit carboxylation.[17]

-

ELISA-based Quantification: The amount of carboxylated reporter protein secreted into the cell culture medium is quantified using a sandwich ELISA with antibodies specific for the fully carboxylated Gla domain.[16][18]

-

Data Analysis: The half-maximal effective concentration (EC50) of vitamin K is determined to assess the efficiency of carboxylation.[17]

Quantitative Data on Novel Human VKDPs

The following tables summarize the available quantitative data for some of the most well-studied novel VKDPs.

Table 1: Gas6 Protein and mRNA Expression

| Parameter | Condition | Tissue/Fluid | Value | Reference |

| Plasma Gas6 | Severe Obesity | Plasma | Significantly higher vs. controls (P=0.0006) | [6] |

| Plasma Gas6 | Normal Weight | Plasma | Lower than obese subjects | [6] |

| Gas6 mRNA | Visceral Adipose Tissue (Controls) | Adipose Tissue | Significantly higher than subcutaneous (P<0.05) | [6] |

| Gas6 mRNA | Breast Carcinoma | Tumor Tissue | Positive association with PRB protein (P=0.04) | [19] |

Table 2: GRP Protein Levels

| Parameter | Condition | Fluid | Value (mean ± SD) | Reference |

| GRP Level | Osteoarthritis | Plasma | 419.61 ± 70.14 ng/mL | [20] |

| GRP Level | Non-Osteoarthritis | Plasma | 382.18 ± 62.34 ng/mL | [20] |

Table 3: Periostin Protein Levels

| Parameter | Condition | Fluid/Tissue | Value (mean ± SD) | Reference |

| Periostin Level | Community-Dwelling Older Adults | Plasma | 24235.16 ± 7224.77 pg/mL | [21] |

| Periostin Level | Chronic Periodontitis | Gingival Crevicular Fluid | Significantly lower than healthy controls | [22] |

| Periostin Level | Non-Small Cell Lung Cancer | Serum | Significantly elevated vs. healthy controls | [23] |

Signaling Pathways of Novel VKDPs

The novel VKDPs are involved in a variety of signaling pathways that regulate key cellular processes.

Gas6-TAM Signaling

Gas6 activates the TAM family of receptor tyrosine kinases, which play crucial roles in cell survival, proliferation, and the regulation of inflammation.

Gas6-TAM Signaling Pathway

Caption: The Gas6-TAM signaling pathway.

GRP and the Inhibition of Vascular Calcification

GRP is thought to inhibit vascular calcification by binding to mineral crystals and potentially interacting with other inhibitory proteins like Matrix Gla Protein (MGP) and Fetuin-A.[8]

Proposed Mechanism of GRP in Preventing Calcification

Caption: GRP's role in the inhibition of vascular calcification.

PRGP2 and YAP Signaling

PRGP2 has been shown to interact with the transcriptional coactivator Yes-associated protein (YAP), suggesting a role in cell signaling from the cell surface to the nucleus.[24]

PRGP2-YAP Interaction

Caption: Interaction of PRGP2 with the transcriptional coactivator YAP.

Future Directions and Therapeutic Implications

The discovery of novel VKDPs has opened up new avenues for understanding and potentially treating a wide range of diseases. The development of specific agonists or antagonists for these proteins, as well as strategies to modulate their carboxylation status, could offer novel therapeutic approaches for conditions such as vascular calcification, cancer, and fibrotic diseases. Further research is needed to fully elucidate the functions of PRGPs and TMGs and to translate the growing body of knowledge on Gas6, GRP, and periostin into clinical applications.

Conclusion

The family of human vitamin K-dependent proteins is larger and more functionally diverse than previously appreciated. The novel VKDPs discussed in this guide represent exciting new targets for basic research and drug development. The experimental protocols and data presented here provide a valuable resource for scientists working to unravel the complexities of vitamin K biology and its implications for human health.

References

- 1. mdpi.com [mdpi.com]

- 2. Gla domain - Wikipedia [en.wikipedia.org]

- 3. Vitamin K-dependent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Primary structure and tissue distribution of two novel proline-rich gamma-carboxyglutamic acid proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vitamin K-dependent proteins involved in bone and cardiovascular health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elevated Plasma Levels of Growth Arrest Specific 6 (Gas6) Protein in Severe Obesity: Implications for Adipose Tissue and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gla-Rich Protein Is a Novel Vitamin K-Dependent Protein Present in Serum That Accumulates at Sites of Pathological Calcifications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gla-rich protein acts as a calcification inhibitor in the human cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of periostin in tissue remodeling across health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Periostin and its interacting proteins in the construction of extracellular architectures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Primary structure and tissue distribution of two novel proline-rich γ-carboxyglutamic acid proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of two novel transmembrane γ-carboxyglutamic acid proteins expressed broadly in fetal and adult tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of two novel transmembrane gamma-carboxyglutamic acid proteins expressed broadly in fetal and adult tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study | Haematologica [haematologica.org]

- 19. Growth arrest-specific gene 6 expression in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Two Members of Vitamin-K-Dependent Proteins, Gla-Rich Protein (GRP) and Matrix Gla Protein (MGP), as Possible New Players in the Molecular Mechanism of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Periostin: A Matricellular Protein With Multiple Functions in Cancer Development and Progression [frontiersin.org]

- 24. pnas.org [pnas.org]

The Role of Vitamin K2 in the Mitochondrial Electron Transport Chain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin K2, a member of the menaquinone family, is emerging as a significant player in mitochondrial bioenergetics, extending its physiological relevance beyond its classical role in blood coagulation and bone metabolism. This technical guide delves into the intricate mechanisms by which this compound participates in the mitochondrial electron transport chain (ETC). It serves as a comprehensive resource, detailing its function as an electron carrier, its impact on ATP synthesis and reactive oxygen species (ROS) modulation, and its interplay with key signaling pathways. This document synthesizes current research, presenting quantitative data in structured tables, providing detailed experimental protocols for key assays, and visualizing complex pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction: The Mitochondrial Electron Transport Chain and the Canonical Role of Coenzyme Q10

The mitochondrial electron transport chain is the central hub of cellular energy production, responsible for generating the majority of cellular ATP through oxidative phosphorylation. This process involves a series of protein complexes (Complex I-IV) embedded in the inner mitochondrial membrane that facilitate the transfer of electrons from donors like NADH and FADH2 to the final electron acceptor, oxygen. This electron flow is coupled with the pumping of protons across the inner membrane, creating an electrochemical gradient that drives ATP synthase (Complex V).

Coenzyme Q10 (CoQ10), or ubiquinone, is a well-established lipid-soluble electron carrier that shuttles electrons from Complex I and Complex II to Complex III. Its long isoprenoid tail allows it to move freely within the mitochondrial membrane, making it a critical component of the ETC.

The Emerging Role of this compound in the Electron Transport Chain

Recent scientific evidence has illuminated a non-canonical role for this compound (specifically menaquinone-4, MK-4) as a mitochondrial electron carrier. This function is particularly significant in pathological conditions characterized by mitochondrial dysfunction.

This compound as a Mitochondrial Electron Carrier

In its reduced form, menaquinol, this compound can donate electrons to the electron transport chain. Studies in Drosophila have shown that this compound is both necessary and sufficient for electron transfer in their mitochondria[1][2]. This function appears to be particularly crucial in rescuing mitochondrial defects associated with mutations in the PINK1 gene, a key player in Parkinson's disease pathogenesis[1][2][3]. The enzyme UBIAD1, located in the mitochondria, is responsible for converting Vitamin K1 to this compound (MK-4), highlighting a dedicated pathway for its mitochondrial presence[1].

A Point of Controversy: this compound as a Substitute for Coenzyme Q10

While the role of this compound as an electron carrier is supported by several studies, its ability to fully substitute for Coenzyme Q10 in mammalian cells is a subject of debate. Some research indicates that while this compound can enter mitochondria, it fails to restore electron flow or ATP synthesis in CoQ10-deficient human and yeast cells[4][5][6]. These studies suggest that the electron-accepting capacity of this compound from Complex II is significantly lower than that of CoQ10 analogs[4]. This discrepancy may be due to species-specific differences in the electron transport chain.

Quantitative Impact of this compound on Mitochondrial Function

The engagement of this compound in the mitochondrial ETC has quantifiable effects on cellular bioenergetics and redox status.

Enhancement of ATP Production

Multiple studies have demonstrated that this compound can enhance mitochondrial ATP production[7][8][9][10]. This effect is particularly pronounced in models of mitochondrial dysfunction. For instance, in cells with defects in the PINK1 gene, this compound treatment leads to a significant increase in ATP levels[1][2]. Even under normal conditions or in the presence of oxidative stress induced by warfarin, this compound (as MK-7) has been shown to increase ATP production in vascular smooth muscle cells[7][9][10].

| Experimental Model | This compound Form | Observed Effect on ATP Production | Reference |

| Drosophila with heix (UBIAD1 homolog) mutation | MK-4 | Significantly increased ATP production in larval lymph glands and brain. | [8] |

| Human vascular smooth muscle cells (warfarin-induced stress) | MK-7 | Increased ATP production. | [7][9][10] |

| IPEC-J2 cells | MK-4 (5 µM) | Stimulated ATP production via oxidative phosphorylation. | [11][12] |

Modulation of Reactive Oxygen Species (ROS)

Mitochondria are a primary source of cellular ROS. Dysfunctional electron transport can lead to increased ROS production and oxidative stress. This compound has been shown to mitigate mitochondrial ROS levels. In Drosophila mutants with mitochondrial defects, this compound treatment significantly reduces mitochondrial ROS[8][13]. Similarly, in microglial cells challenged with rotenone, MK-4 attenuates ROS production[14]. This antioxidant effect is linked to its ability to maintain mitochondrial membrane potential and efficient electron flow.

| Experimental Model | This compound Form | Observed Effect on ROS Levels | Reference |

| Drosophila with heix (UBIAD1 homolog) mutation | MK-4 | Significantly reduced mitochondrial ROS in larval lymph glands. | [8][13] |

| BV2 microglial cells (rotenone-induced stress) | MK-4 | Attenuated ROS production. | [14] |

| SH-SY5Y cells (streptozotocin/menadione-induced stress) | MK-4 | Significantly reduced ROS levels. | [15] |

| Human vascular smooth muscle cells (warfarin-induced stress) | MK-7 | Counteracted intracellular oxidative stress. | [7][9][10] |

Restoration of Mitochondrial Membrane Potential

The mitochondrial membrane potential is a critical indicator of mitochondrial health and is essential for ATP synthesis. Several studies have reported that this compound can restore or maintain mitochondrial membrane potential in the face of cellular stress. In Drosophila mutants, MK-4 treatment leads to a more negative mitochondrial membrane potential, indicative of improved function[16]. In SH-SY5Y cells exposed to neurotoxins, this compound helps in the retainment of mitochondrial membrane potential[15][17].

| Experimental Model | This compound Form | Observed Effect on Mitochondrial Membrane Potential | Reference |

| Drosophila with heix (UBIAD1 homolog) mutation | MK-4 | Resulted in a more negative mitochondrial membrane potential. | [16] |

| SH-SY5Y cells (6-hydroxydopamine-induced stress) | MK-4 | Inhibited mitochondrial depolarization. | [17][18] |

| SH-SY5Y cells (streptozotocin/menadione-induced stress) | MK-4 | Aided in the retainment of mitochondrial membrane potential. | [15] |

| BV2 microglial cells (rotenone-induced stress) | MK-4 | Restored mitochondrial membrane potential. | [14] |

Signaling Pathways Influenced by this compound's Mitochondrial Role

The effects of this compound on mitochondrial function are intertwined with its ability to modulate specific cellular signaling pathways.

The PINK1/Parkin Pathway and Mitochondrial Quality Control

The PINK1/Parkin pathway is a critical mitochondrial quality control mechanism that identifies and removes damaged mitochondria via a process called mitophagy. In healthy mitochondria, PINK1 is imported into the inner mitochondrial membrane and degraded. However, upon mitochondrial depolarization, PINK1 accumulates on the outer mitochondrial membrane, where it recruits the E3 ubiquitin ligase Parkin from the cytosol. Parkin then ubiquitinates mitochondrial outer membrane proteins, tagging the damaged organelle for degradation.

This compound has been shown to modulate this pathway. In models of PINK1 deficiency, this compound can rescue mitochondrial defects, suggesting it acts downstream or parallel to PINK1 to maintain mitochondrial function[1][2][3]. Furthermore, in cells treated with 6-hydroxydopamine, this compound treatment promotes mitophagy by downregulating p62 and upregulating LC3A via the PINK1/Parkin signaling pathway[17][18].

The JNK/p38 MAPK Signaling Pathway

The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are stress-activated signaling cascades involved in a variety of cellular processes, including apoptosis. In some contexts, particularly in cancer cells, this compound has been shown to induce apoptosis through the generation of ROS, which in turn activates the JNK and p38 MAPK pathways[19][20]. This leads to a loss of mitochondrial membrane potential and the release of pro-apoptotic factors.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer

Objective: To measure the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration in response to this compound treatment.

Materials:

-

Seahorse XF Analyzer (e.g., XFe24 or XF96)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant Solution

-

XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

This compound (MK-4 or MK-7) stock solution

-

Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

-

Adherent cells of interest

Protocol:

-

Cell Seeding:

-

Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.

-

Allow cells to adhere and grow overnight.

-

-

This compound Treatment:

-

Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control.

-

-

Sensor Cartridge Hydration:

-

One day prior to the assay, hydrate (B1144303) the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution in a non-CO2 37°C incubator overnight.

-

-

Assay Medium Preparation:

-

Warm supplemented XF Base Medium to 37°C and adjust the pH to 7.4.

-

-

Cell Plate Preparation:

-

Remove the cell culture medium from the wells and wash twice with the pre-warmed assay medium.

-

Add the final volume of assay medium to each well.

-

Incubate the cell plate in a non-CO2 37°C incubator for 1 hour prior to the assay.

-

-

Drug Loading:

-

Prepare working solutions of oligomycin, FCCP, and rotenone/antimycin A in the assay medium.

-

Load the drugs into the appropriate ports of the hydrated sensor cartridge.

-

-

Seahorse Assay:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Replace the calibrant plate with the cell plate.

-

Run the assay protocol, which will sequentially inject the drugs and measure OCR at each stage (basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).

-

-

Data Analysis:

-

Normalize OCR data to cell number or protein concentration.

-

Calculate key parameters of mitochondrial function.

-

Measurement of Mitochondrial ROS using MitoSOX Red

Objective: To quantify mitochondrial superoxide (B77818) levels in response to this compound treatment.

Materials:

-

MitoSOX Red mitochondrial superoxide indicator

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound (MK-4 or MK-7) stock solution

-

Cells of interest

-

Flow cytometer or fluorescence microscope

Protocol:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with this compound and appropriate controls (including a positive control for ROS induction if necessary).

-

-

MitoSOX Staining:

-

Prepare a 5 mM stock solution of MitoSOX Red in DMSO.

-

Dilute the MitoSOX stock solution to a final working concentration (typically 2.5-5 µM) in pre-warmed HBSS or cell culture medium.

-

Remove the culture medium from the cells and add the MitoSOX working solution.

-

Incubate for 10-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Gently wash the cells three times with pre-warmed HBSS or PBS to remove excess probe.

-

-

Analysis:

-

Flow Cytometry:

-

Trypsinize and resuspend the cells in a suitable buffer.

-

Analyze the fluorescence of the cells using a flow cytometer with appropriate excitation and emission wavelengths (e.g., excitation at 510 nm and emission at 580 nm).

-

-

Fluorescence Microscopy:

-

Image the cells using a fluorescence microscope with the appropriate filter sets.

-

Quantify the fluorescence intensity using image analysis software.

-

-

Quantification of Cellular ATP Levels

Objective: To measure total cellular ATP content following this compound treatment.

Materials:

-

Commercial ATP quantification kit (e.g., luciferase-based assay)

-

Lysis buffer (often included in the kit)

-

ATP standard solution (often included in the kit)

-

This compound (MK-4 or MK-7) stock solution

-

Cells of interest

-

Luminometer

Protocol:

-

Cell Culture and Treatment:

-

Plate cells in a white-walled, clear-bottom 96-well plate suitable for luminescence assays.

-

Treat cells with this compound and appropriate controls.

-

-

ATP Standard Curve Preparation:

-

Prepare a series of ATP standards of known concentrations according to the kit manufacturer's instructions.

-

-

Cell Lysis and ATP Measurement:

-

Remove the culture medium from the wells.

-

Add the ATP releasing/assay reagent provided in the kit to each well (including standards). This reagent typically lyses the cells and provides the necessary components for the luciferase reaction.

-

Incubate for the time specified in the kit protocol (usually a few minutes at room temperature) to allow for cell lysis and stabilization of the luminescent signal.

-

-

Luminescence Reading:

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Generate a standard curve from the luminescence readings of the ATP standards.

-

Use the standard curve to calculate the ATP concentration in the experimental samples.

-

Normalize ATP levels to cell number or protein concentration.

-

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for investigating the effects of this compound on mitochondrial function.

Conclusion and Future Directions

The evidence presented in this guide strongly supports a role for this compound in the mitochondrial electron transport chain, with significant implications for cellular energy metabolism and redox homeostasis. Its ability to enhance ATP production and reduce ROS, particularly in the context of mitochondrial dysfunction, positions it as a molecule of interest for further research and potential therapeutic development, especially for neurodegenerative diseases like Parkinson's.

However, key questions remain. The precise mechanism of electron transfer by this compound within the mammalian ETC and its relationship with Coenzyme Q10 need further elucidation. Comprehensive dose-response studies in various cell types and in vivo models are necessary to establish optimal concentrations for its bioenergetic effects. Future research should focus on identifying the specific protein interactors of this compound within the mitochondria and further exploring the signaling pathways it modulates. A deeper understanding of these aspects will be crucial for harnessing the full therapeutic potential of this compound in mitochondrial medicine.

References

- 1. This compound is a mitochondrial electron carrier that rescues pink1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] this compound Is a Mitochondrial Electron Carrier That Rescues Pink1 Deficiency | Semantic Scholar [semanticscholar.org]

- 4. This compound cannot substitute Coenzyme Q10 as electron carrier in the mitochondrial respiratory chain of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound cannot substitute Coenzyme Q10 as electron carrier in the mitochondrial respiratory chain of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. menaq7.com [menaq7.com]

- 8. researchgate.net [researchgate.net]

- 9. nutraceuticalsworld.com [nutraceuticalsworld.com]

- 10. nutritionaloutlook.com [nutritionaloutlook.com]

- 11. Vitamin K Vitamers Differently Affect Energy Metabolism in IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Vitamin K Vitamers Differently Affect Energy Metabolism in IPEC-J2 Cells [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound suppresses rotenone-induced microglial activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Modulates Organelle Damage and Tauopathy Induced by Streptozotocin and Menadione in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound Modulates Mitochondrial Dysfunction Induced by 6-Hydroxydopamine in SH-SY5Y Cells via Mitochondrial Quality-Control Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound Induces Mitochondria-Related Apoptosis in Human Bladder Cancer Cells via ROS and JNK/p38 MAPK Signal Pathways | PLOS One [journals.plos.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to Vitamin K2 (Menaquinone) Biosynthesis in Gut Microbiota

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin K2, a family of molecules known as menaquinones (MK-n), is a crucial fat-soluble vitamin primarily synthesized by bacteria. The human gut microbiota serves as a significant endogenous source of this vitamin, contributing to host health in ways that are increasingly being recognized. Menaquinones play a vital role in bacterial bioenergetics as electron carriers in anaerobic respiratory chains. For the human host, they are essential for processes such as blood coagulation, bone metabolism, and cardiovascular health. Dysbiosis in the gut microbiota can impact the availability of menaquinones, with potential implications for various disease states. This technical guide provides a comprehensive overview of the core aspects of menaquinone biosynthesis within the gut microbiota, detailing the biosynthetic pathways, key bacterial producers, quantitative data on production, experimental protocols for analysis, and the interaction of gut-derived menaquinones with host signaling pathways. This document is intended to be a valuable resource for researchers and professionals in the fields of microbiology, nutrition, and drug development.

Introduction

Vitamin K exists in two primary forms: phylloquinone (vitamin K1), which is of plant origin, and menaquinones (this compound), which are synthesized by bacteria.[1] Menaquinones are characterized by a 2-methyl-1,4-naphthoquinone ring and a variable-length polyisoprenoid side chain, denoted as MK-n, where 'n' represents the number of isoprenoid units.[2] The human gut is colonized by a dense and diverse community of microorganisms, many of which possess the genetic machinery to produce a range of menaquinone homologs, from MK-4 to MK-13.[1][3] These bacterially-synthesized menaquinones are not only crucial for the producing organisms' metabolism but are also absorbed by the host, thereby contributing to the systemic vitamin K pool.[4][5] This guide delves into the technical details of this vital microbial function.

Menaquinone Biosynthesis Pathways in Gut Bacteria

Bacteria predominantly utilize two distinct pathways for the de novo synthesis of the menaquinone naphthoquinone ring: the canonical menaquinone pathway and the futalosine (B117586) pathway. Both pathways begin with chorismate, a key intermediate in the shikimate pathway.[6]

The Canonical Menaquinone Pathway

The canonical pathway is the most well-characterized route for menaquinone biosynthesis and is found in a wide range of gut bacteria, including Escherichia coli.[6][7] This pathway involves a series of enzymatic steps to convert chorismate into 1,4-dihydroxy-2-naphthoate (DHNA), the immediate precursor to the naphthoquinone ring.[8]

The key enzymes and intermediates in the canonical menaquinone biosynthesis pathway are as follows:

-

MenF (Isochorismate Synthase): Converts chorismate to isochorismate.[9]

-

MenD (SEPHCHC Synthase): Catalyzes the addition of 2-ketoglutarate to isochorismate to form 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC).[10]

-

MenH: An enzyme whose precise function in converting SEPHCHC is still under investigation.[9]

-

MenC (o-Succinylbenzoate Synthase): Converts the product of MenH to o-succinylbenzoate (OSB).[9]

-

MenE (o-Succinylbenzoate-CoA Synthase): Activates OSB by converting it to OSB-CoA.[9]

-

MenB (1,4-dihydroxy-2-naphthoate-CoA Synthase): Cyclizes OSB-CoA to form 1,4-dihydroxy-2-naphthoyl-CoA.[9]

-

Thioesterase (e.g., YciA in E. coli): Hydrolyzes 1,4-dihydroxy-2-naphthoyl-CoA to yield 1,4-dihydroxy-2-naphthoate (DHNA).[9]

-

MenA (DHNA Prenyltransferase): Attaches the polyisoprenoid side chain to DHNA to form demethylmenaquinone (B1232588) (DMK).[1][7]

-

MenG/UbiE (Demethylmenaquinone Methyltransferase): The final step involves the methylation of DMK to produce the mature menaquinone (MK).[7]

The Futalosine Pathway

An alternative route, the futalosine pathway, has been discovered in various bacteria, including some gut commensals.[11][12] This pathway also starts from chorismate but proceeds through a different set of intermediates, with futalosine being a key molecule.[13] The futalosine pathway is considered to be evolutionarily ancient and is found in a broad taxonomic range of prokaryotes.[11][12]

The key enzymes in the futalosine pathway include:

-

MqnA, MqnB, MqnC, MqnD: These enzymes catalyze the conversion of chorismate to 1,4-dihydroxy-6-naphthoate, which is then further processed to menaquinone.[11]

Key Menaquinone-Producing Bacteria in the Gut

A diverse array of gut bacteria across different phyla are capable of synthesizing menaquinones. The specific homologs produced can vary between species and even strains.

| Phylum | Genus | Predominant Menaquinone Homologs Produced |

| Bacteroidetes | Bacteroides | MK-10, MK-11[3][14] |

| Prevotella | MK-5, MK-6, MK-7, MK-11, MK-12, MK-13[15] | |

| Firmicutes | Bacillus | MK-7[16][17][18][19] |

| Eubacterium | MK-6[3] | |

| Lactococcus | MK-5 to MK-10[20] | |

| Lactobacillus | MK-4[20] | |

| Proteobacteria | Escherichia | MK-8[3][21] |

| Klebsiella | MK-8[21] | |

| Actinobacteria | Propionibacterium | Menaquinones (specific homologs vary)[21] |

| Fusobacteria | Veillonella | MK-7[3] |

Quantitative Production of Menaquinones by Gut Bacteria

The quantity of menaquinones produced by gut bacteria can vary significantly depending on the species, strain, and culture conditions. The following table summarizes some reported production levels.

| Bacterial Species | Menaquinone Homolog | Production Level | Reference |

| Bacillus subtilis natto | MK-7 | 0.319 mg/L | [17] |

| Bacillus subtilis BS-ΔackA | MK-7 | 154.6 ± 1.32 mg/L | [18] |

| Bacillus subtilis natto (in biofilm reactor) | MK-7 | 20.5 ± 0.5 mg/L | [19] |

| Bacteroides fragilis | MK-10 | Most abundant form (relative quantification) | [14] |

| Lactococcus lactis subsp. cremoris MG1363 | Total MKs (MK-5 to MK-10) | 90 nmol/L | [20] |

| Lactobacillus fermentum LC272 | MK-4 | 184.94 µg/L | [20] |

Experimental Protocols

Quantification of Menaquinones by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of menaquinones from bacterial cultures or fecal samples.

5.1.1. Sample Preparation (Extraction from Bacterial Culture)

-

Cell Harvesting: Centrifuge the bacterial culture to pellet the cells.

-

Solvent Extraction: Resuspend the cell pellet in a mixture of 2-propanol and n-hexane (e.g., 2:1, v/v).[22] For enhanced extraction from gram-positive bacteria with thick cell walls, enzymatic hydrolysis with lipase (B570770) (e.g., 1% w/v) can be performed prior to solvent extraction.[22]

-

Phase Separation: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.

-

Collection and Evaporation: Collect the upper organic phase containing the menaquinones. Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., the mobile phase) for HPLC analysis.

5.1.2. HPLC Conditions (Example for MK-7)

-

Column: C18 or C8 reverse-phase column (e.g., Gemini C18, Kinetex C8).[22][23]

-

Mobile Phase: Isocratic elution with a mixture of methanol, ethanol, and water (e.g., 80:19.5:0.5, v/v/v) or 2-propanol and n-hexane (2:1, v/v).[22][24]

-

Detection: UV detection at approximately 248 nm or 268 nm.[22][23]

-

Quantification: Use a standard curve of known concentrations of the specific menaquinone homolog for quantification.

Metagenomic Analysis of Menaquinone Biosynthesis Pathways

Metagenomic analysis of the gut microbiome allows for the identification and characterization of menaquinone biosynthesis genes and pathways at a community level.

5.2.1. Workflow

-

Fecal Sample Collection and DNA Extraction: Collect fecal samples and extract total microbial DNA using a suitable kit.

-

Shotgun Metagenomic Sequencing: Perform high-throughput sequencing of the extracted DNA (e.g., using Illumina platforms).

-

Quality Control and Assembly: Process the raw sequencing reads to remove low-quality data. Assemble the reads into contigs.

-

Gene Prediction and Annotation: Predict open reading frames (ORFs) from the assembled contigs and annotate them by comparing against protein databases (e.g., KEGG, eggNOG).

-

Pathway Analysis: Specifically search for genes homologous to the known menaquinone biosynthesis genes (e.g., menA, menB, menC, menD, menE, menF, menG, mqnA, mqnB, mqnC, mqnD).

-

Taxonomic and Functional Profiling: Determine the taxonomic origin of the identified menaquinone biosynthesis genes to identify the key producing organisms in the community.

Host Signaling Pathways Modulated by Menaquinones

Gut-derived menaquinones can be absorbed by the host and have been shown to modulate several key signaling pathways, highlighting a direct molecular link between the gut microbiota and host physiology.

Pregnane X Receptor (PXR) Signaling

This compound, particularly MK-4, is an agonist for the Pregnane X Receptor (PXR), a nuclear receptor that regulates xenobiotic metabolism and inflammation.[25][26] Activation of PXR by this compound can lead to the transcription of genes involved in detoxification and anti-inflammatory responses in the gut and liver.[25]

NF-κB Signaling Pathway

Menaquinones have demonstrated anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[27] This pathway is a central regulator of inflammation, and its inhibition by this compound can lead to a reduction in the production of pro-inflammatory cytokines.[27]

AMPK Signaling Pathway

Recent studies have suggested a role for this compound in modulating the AMP-activated protein kinase (AMPK) signaling pathway.[28][29] AMPK is a key energy sensor in cells, and its activation can influence metabolic processes such as glycolysis and autophagy.[28][29]

Conclusion and Future Directions

The biosynthesis of menaquinones by the gut microbiota represents a fascinating and clinically relevant example of host-microbe symbiosis. The ability of gut bacteria to produce various forms of this compound underscores the importance of a healthy and diverse microbiome for maintaining optimal host health. For researchers and drug development professionals, understanding the intricacies of these biosynthetic pathways, the key microbial players, and the host's response to these microbial metabolites opens up new avenues for therapeutic intervention. Future research should focus on elucidating the specific roles of different menaquinone homologs, the regulation of their biosynthesis in the complex gut environment, and their potential as biomarkers or therapeutic agents for a range of conditions, from osteoporosis to inflammatory bowel disease. The methodologies outlined in this guide provide a foundation for further exploration into this exciting field.

References

- 1. Menaquinone (this compound) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Relationship Among Intestinal Bacteria, Vitamin K and Response of Vitamin K Antagonist: A Review of Evidence and Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pregnane X Receptor Signaling Pathway and Vitamin K: Molecular Mechanisms and Clinical Relevance in Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The production of menaquinones (this compound) by intestinal bacteria and their role in maintaining coagulation homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of Menaquinone (this compound) and Ubiquinone (Coenzyme Q) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of Menaquinone (this compound) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Menaquinone biosynthesis in Escherichia coli: identification of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate as a novel intermediate and re-evaluation of MenD activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. The futalosine pathway played an important role in menaquinone biosynthesis during early prokaryote evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Advances in Enhanced Menaquinone-7 Production From Bacillus subtilis [frontiersin.org]

- 17. rmm.mazums.ac.ir [rmm.mazums.ac.ir]

- 18. Enhancement of Menaquinone-7 production in Bacillus subtilis by optimizing the medium components through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enhanced Vitamin K (Menaquinone-7) Production by Bacillus subtilis natto in Biofilm Reactors by Optimization of Glucose-based Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Production of Vitamin K by Wild-Type and Engineered Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Production of menaquinones by intestinal anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Determination of Menaquinone-7 by a Simplified Reversed Phase- HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A Novel Fast HPLC-UV Method for Menaquinone-7 Determination in Fermentation Broth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Pregnane X Receptor Signaling Pathway and Vitamin K: Molecular Mechanisms and Clinical Relevance in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 26. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]

- 27. mdpi.com [mdpi.com]

- 28. This compound promotes PI3K/AKT/HIF-1α-mediated glycolysis that leads to AMPK-dependent autophagic cell death in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. This compound promotes PI3K/AKT/HIF-1α-mediated glycolysis that leads to AMPK-dependent autophagic cell death in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the extrahepatic functions of vitamin K2

An in-depth technical guide or whitepaper on the core extrahepatic functions of vitamin K2.

Introduction

Vitamin K, a fat-soluble vitamin, exists in two primary forms: phylloquinone (vitamin K1) and a series of menaquinones (this compound). While vitamin K1 is primarily transported to and utilized by the liver for the synthesis of coagulation factors, this compound, particularly its long-chain forms like menaquinone-7 (B21479) (MK-7), is more readily distributed to extrahepatic tissues.[1][2][3] This distribution allows this compound to play a crucial role in a variety of physiological processes beyond hemostasis. Its primary mechanism of action is serving as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) residues on vitamin K-dependent proteins (VKDPs).[4][5] This carboxylation is essential for the biological activity of these proteins, enabling them to bind calcium ions and participate in various cellular functions.[6] This whitepaper provides a technical overview of the core extrahepatic functions of this compound, focusing on its roles in bone metabolism, cardiovascular health, neurological function, and other emerging areas of research.

Core Mechanism: The Vitamin K Cycle and Protein Carboxylation

The foundational mechanism for this compound's extrahepatic activity is the vitamin K cycle, which facilitates the continuous carboxylation of VKDPs. In this cycle, the hydroquinone (B1673460) form of vitamin K (KH2) is oxidized to vitamin K epoxide (KO) by GGCX, providing the energy for the carboxylation of Glu residues to Gla. The enzyme vitamin K epoxide reductase (VKOR) then reduces KO back to the quinone form, which is subsequently reduced again to KH2, completing the cycle.[7] This process activates extrahepatic VKDPs such as osteocalcin (B1147995) and Matrix Gla Protein, which are central to bone and cardiovascular health, respectively.

Caption: The Vitamin K cycle, enabling the carboxylation and activation of Vitamin K-Dependent Proteins (VKDPs).

Bone Metabolism

This compound is essential for maintaining bone strength and quality.[8] It exerts its effects through multiple mechanisms, primarily by ensuring the proper function of osteocalcin (OC), the most abundant non-collagenous protein in the bone matrix, and by regulating the balance between bone formation and resorption.[8][9]

Activation of Osteocalcin

Osteocalcin is synthesized by osteoblasts and plays a critical role in bone mineralization.[6] Its function is dependent on the this compound-mediated carboxylation of three specific glutamic acid residues.[6] Carboxylated osteocalcin (cOC) has a high affinity for calcium ions and hydroxyapatite, the primary mineral component of bone.[6][10] By binding to hydroxyapatite, cOC helps to anchor calcium within the bone matrix, contributing to bone density and strength.[4][11] Insufficient this compound leads to the circulation of undercarboxylated osteocalcin (ucOC), which is unable to effectively bind calcium and is associated with lower bone mineral density and an increased risk of fractures.[8][12]

Regulation of Bone Remodeling

This compound influences the entire bone remodeling process by modulating the activity of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).

-

Promoting Osteoblast Function: this compound promotes the differentiation of mesenchymal stem cells into osteoblasts and enhances osteoblast proliferation and activity.[5][9] It has been shown to increase the production of bone anabolic markers like alkaline phosphatase and osteocalcin in osteoblasts.[9] This anabolic effect is mediated through several pathways, including the upregulation of bone-specific gene transcription and activation of the steroid and xenobiotic receptor (SXR).[5][9]

-

Inhibiting Osteoclast Activity: this compound inhibits bone resorption by suppressing the formation and activity of osteoclasts. It achieves this by modulating the RANKL/OPG signaling pathway. Specifically, it can inhibit the expression of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and promote the expression of its decoy receptor, osteoprotegerin (OPG), on osteoblasts.[9] It also directly inhibits osteoclast formation by downregulating cytokine-induced NF-κB activation, a critical pathway for osteoclastogenesis.[5][9]

Caption: this compound's dual role in promoting bone formation and inhibiting bone resorption.

Quantitative Data on Bone Health

| Study Type | Population | Intervention | Key Finding | Citation |

| Meta-analysis | 6,425 postmenopausal women | This compound supplements | Positive effect on bone mineralization and increased bone strength. | [13] |

| Animal Model | Ovariectomized rats | This compound supplementation | Inhibited loss of bone mass density and trabecular bone; improved osteoblast function. | [9] |

Cardiovascular Health

A growing body of evidence demonstrates that this compound is a critical nutrient for cardiovascular health, primarily by preventing pathological vascular calcification.[14][15][16]

Activation of Matrix Gla Protein (MGP)

The cornerstone of this compound's vascular benefits is its role in activating Matrix Gla Protein (MGP).[14][17] MGP is synthesized by vascular smooth muscle cells (VSMCs) and is considered the most potent inhibitor of soft tissue calcification known.[14] To become biologically active, MGP must undergo two post-translational modifications: vitamin K-dependent carboxylation and subsequent phosphorylation.[14][16][18]

Activated, carboxylated MGP (cMGP) functions by binding to calcium crystals and inhibiting their growth and deposition within the arterial wall.[19] It also helps to clear calcium from soft tissues. In a state of this compound deficiency, MGP remains in its inactive, uncarboxylated form (ucMGP). This inactive protein is not only unable to prevent calcification but is also a recognized biomarker for vitamin K deficiency and is strongly associated with increased arterial stiffness, vascular and valvular calcification, and cardiovascular mortality.[14][15][16]

Caption: this compound activates MGP to inhibit vascular calcification in the arterial wall.

Quantitative Data on Cardiovascular Health

| Study Type | Population | Intervention/Association | Key Finding | Citation |

| Rotterdam Study (Observational) | 4,807 subjects | High dietary this compound intake | Lower risk of fatal heart attack, aortic calcification, and all-cause mortality. | [4] |

| Observational Study | 16,057 women (49-70 years) | Each 10-μg increase in daily K2 intake | 9% lower incidence of heart attack. | [4] |

| Japanese Cohort Study | 13,355 men, 15,724 women | High intake of natto (rich in K2) | 25% lower hazard of CVD mortality (HR=0.75). | [14] |

| Placebo-Controlled Study | N/A | 180 mg or 360 mg of MK-7 daily | Significant reductions in inactive MGP (ucMGP) of 31% and 46%, respectively. | [4] |

Neurological and Mitochondrial Function

Emerging research highlights a neuroprotective role for this compound, which appears to be linked to its function within mitochondria.

Mitochondrial Electron Transport

Studies using Drosophila models have shown that this compound can function as a mitochondrial electron carrier, transferring electrons within the electron transport chain.[20] This action helps to maintain efficient ATP production and overall mitochondrial function. By rescuing mitochondrial defects, this compound may offer a therapeutic avenue for mitochondrial pathologies, including certain neurodegenerative diseases.[20]

Neuroprotection and Oxidative Stress

This compound exhibits potent antioxidant properties and protects neuronal cells from damage. In cell culture models using the neurotoxin 6-hydroxydopamine (6-OHDA), this compound was found to inhibit nerve cell damage by protecting mitochondria.[21] It accomplishes this by:

-

Reducing Oxidative Stress: Attenuating the production of reactive oxygen species (ROS).[21][22]

-

Regulating Apoptosis: Upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax.[21][23]

-

Preserving Mitochondrial Integrity: Maintaining the mitochondrial membrane potential and controlling the mitochondrial quality control loop, which includes fusion, fission, and autophagy.[21][22]

-

Reducing ER Stress: Decreasing the expression of markers associated with endoplasmic reticulum (ER) stress, which can lead to cell death.[22]

These mechanisms suggest that this compound could play a role in the prevention and treatment of neurodegenerative conditions like Parkinson's and Alzheimer's disease.[21]

Caption: A typical experimental workflow for assessing the neuroprotective effects of this compound in vitro.

Other Emerging Functions

Research into the extrahepatic roles of this compound is expanding, with promising data in several other areas.

Cancer

In vitro and animal studies suggest that this compound may have anti-carcinogenic properties.[13][24] The proposed mechanisms include the induction of apoptosis (programmed cell death), cell-cycle arrest, and suppression of cancer cell invasion.[24][25] Observational studies have linked higher dietary intake of this compound with a reduced risk of developing or dying from certain cancers.

| Cancer Type | Population/Study | Association/Finding | Citation |

| General Cancer | EPIC-Heidelberg Cohort | Highest quartile of K2 intake vs. lowest | 28% less likely to have died from cancer. |

| Lung Cancer | EPIC-Heidelberg Cohort | Highest quartile of K2 intake | 62% reduced risk of lung cancer and mortality. |

| Prostate Cancer | EPIC-Heidelberg Cohort | Highest quartile of K2 intake | 42% reduced risk of prostate cancer. |

| Liver Cancer | In vitro / In vivo | K2 may inhibit the growth of liver cancer cells. | [13][25] |

Insulin (B600854) Sensitivity

This compound appears to play a role in glucose metabolism and insulin sensitivity, a function that may be mediated by osteocalcin.[26][27] Animal studies first suggested that undercarboxylated osteocalcin (ucOC) acted as a hormone to improve insulin sensitivity. However, human studies suggest the opposite: that this compound supplementation, which decreases ucOC and increases carboxylated osteocalcin (cOC), improves insulin sensitivity.[28][29] A placebo-controlled trial in healthy young men found that 4 weeks of this compound supplementation significantly increased insulin sensitivity, an effect that was associated with the increase in cOC.[29][30] The exact mechanism may involve the modulation of adipokines like adiponectin or direct effects on skeletal muscle and adipose tissues.[28][29]

Skin Health

The role of this compound in preventing soft tissue calcification also extends to the skin.[31][32] Elastin, a key protein for skin elasticity, can become calcified, leading to wrinkles and sagging. This compound activates MGP within the skin, which is thought to prevent the calcification of elastin, thereby helping to maintain skin elasticity and a more youthful appearance.[33]

Experimental Protocols: Key Methodologies

In Vitro Osteoblast Culture for Osteocalcin Accumulation

-

Cell Line: Normal human osteoblasts.

-

Culture Conditions: Cells are cultured in a standard medium.

-

Treatment: To induce osteocalcin production, cells are treated with 10⁻⁹ M 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃) for an extended period (e.g., 20 days).

-

Intervention: this compound (menaquinone-4) is added to the culture medium at concentrations ranging from 1.5 to 5.0 µM alongside 1,25(OH)₂D₃. A control group receives only 1,25(OH)₂D₃.

-

Analysis: Osteocalcin levels are measured separately in the conditioned medium and in the extracellular matrix. The carboxylation status of osteocalcin is determined using assays specific for Gla-containing osteocalcin. Mineralization can be assessed using methods like Alizarin Red staining.

-

Inhibition Control: Warfarin, a vitamin K antagonist, can be added to confirm that the observed effects are vitamin K-dependent.[10]

Clinical Trial Protocol for MGP Activation in Hemodialysis Patients

-

Objective: To investigate if daily this compound (MK-7) supplementation improves the bioactivity of VKDPs.

-

Population: Hemodialysis patients, who are known to have poor vitamin K status and severe vascular calcification.

-

Intervention: Daily supplementation with a specified dose of this compound (MK-7) for a set period (e.g., six weeks).

-

Primary Outcome Measures: Changes in the circulating levels of inactive, dephospho-uncarboxylated MGP (dp-ucMGP).

-

Secondary Outcome Measures: Changes in levels of uncarboxylated osteocalcin (ucOC) and uncarboxylated prothrombin (PIVKA-II).

-

Methodology: Plasma samples are collected at baseline and at regular intervals during the treatment period. Levels of dp-ucMGP and ucOC are determined using specific Enzyme-Linked Immunosorbent Assays (ELISAs). The changes from baseline are then analyzed.[34]

Conclusion

The extrahepatic functions of this compound are extensive and critical for long-term health. Beyond its established role in coagulation, this compound is a key regulator of calcium homeostasis, directing calcium to the bones for proper mineralization while preventing its pathological deposition in arteries and other soft tissues. Its functions in bone metabolism and cardiovascular health are supported by robust mechanistic and clinical data. Furthermore, emerging evidence highlights its significant potential in neuroprotection, mitochondrial health, cancer risk reduction, and the improvement of insulin sensitivity. The diverse biological activities of this compound underscore its importance as a vital nutrient for maintaining health and preventing chronic disease, warranting further investigation and consideration in clinical and nutritional science.

References

- 1. nutritionaloutlook.com [nutritionaloutlook.com]

- 2. The role of menaquinones (this compound) in human health | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 3. The role of menaquinones (vitamin K₂) in human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. restorativemedicine.org [restorativemedicine.org]

- 5. The Dual Role of this compound in “Bone-Vascular Crosstalk”: Opposite Effects on Bone Loss and Vascular Calcification | MDPI [mdpi.com]

- 6. Vitamin K-Dependent Carboxylation of Osteocalcin: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of emerging vitamin K-dependent proteins: Growth arrest-specific protein 6, Gla-rich protein and periostin (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of this compound in bone metabolism: a point of view and a short reappraisal of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vitamin K and Bone Metabolism: A Review of the Latest Evidence in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound enhances osteocalcin accumulation in the extracellular matrix of human osteoblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vitamin K Dependent Proteins and the Role of this compound in the Modulation of Vascular Calcification: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Everything You Need to Know About this compound [healthline.com]

- 14. This compound—a neglected player in cardiovascular health: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound-a neglected player in cardiovascular health: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. openheart.bmj.com [openheart.bmj.com]

- 17. openaccessjournals.com [openaccessjournals.com]

- 18. mdpi.com [mdpi.com]

- 19. timesofindia.indiatimes.com [timesofindia.indiatimes.com]

- 20. This compound for Your Mitochondria - ChemistryViews [chemistryviews.org]

- 21. This compound Repairs Nerve Cells via Mitochondrial Quality Control Loop----Chinese Academy of Sciences [english.cas.cn]

- 22. mdpi.com [mdpi.com]

- 23. This compound Modulates Mitochondrial Dysfunction Induced by 6-Hydroxydopamine in SH-SY5Y Cells via Mitochondrial Quality-Control Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Research progress on the anticancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Effect of this compound on type 2 diabetes mellitus: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Endocrine roles of vitamin K-dependent- osteocalcin in the relation between bone metabolism and metabolic disorders | Semantic Scholar [semanticscholar.org]

- 28. examine.com [examine.com]

- 29. This compound Supplementation Improves Insulin Sensitivity via Osteocalcin Metabolism: A Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 30. diabetesjournals.org [diabetesjournals.org]

- 31. This compound Benefits: The Secret To Anti-Ageing | GlycanAge [glycanage.com]

- 32. novoslabs.com [novoslabs.com]

- 33. performancelab.com [performancelab.com]

- 34. ClinicalTrials.gov [clinicaltrials.gov]

The Emerging Neuroprotective Role of Vitamin K2: A Technical Guide to Initial Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K2, a group of menaquinone compounds, has long been recognized for its essential role in blood coagulation and bone metabolism.[1][2][3][4][5][6] However, a growing body of preclinical evidence has illuminated its potential as a potent neuroprotective agent, offering promising avenues for the development of novel therapeutics for a range of neurodegenerative disorders.[2][7][8][9] Initial studies reveal that this compound, particularly the MK-4 and MK-7 isoforms, exerts its effects through a multifaceted approach, targeting key pathological processes such as oxidative stress, neuroinflammation, mitochondrial dysfunction, and apoptosis.[1][8][9][10][11][12][13][14][15][16] This technical guide provides an in-depth overview of the foundational studies on the neuroprotective mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Quantitative Data from Key Studies

The following tables summarize the key quantitative findings from initial in vitro and in vivo studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Neuroprotective Efficacy of Vitamin K

| Cell Type | Insult/Model | Vitamin K Form | Concentration/Dose | Key Finding | Reference |

| Primary oligodendrocyte precursors | Glutathione (B108866) depletion | Vitamin K1 | EC50: 30 nM | Potent inhibition of oxidative cell death | [17] |

| Primary immature fetal cortical neurons | Glutathione depletion | Menaquinone-4 (MK-4) | EC50: 2 nM | Potent inhibition of oxidative cell death | [17] |

| β-CTF/C6 cells (astroglia expressing Aβ) | Amyloid-β toxicity | This compound | 1 µM | ~1.2-fold decrease in caspase-3 activity at 25h | [18] |

| β-CTF/C6 cells (astroglia expressing Aβ) | Amyloid-β toxicity | This compound | 10 µM | ~2.5-fold decrease in caspase-3 activity at 25h | [10][18] |

| PC12 cells | Aβ(1-42) and H2O2 | This compound | Pre-treatment | Marked decrease in apoptosis | [10] |

| BV2 microglial cells | Rotenone | Menaquinone-4 (MK-4) | 5-20 µmol/L | Significant attenuation of microglia-mediated death of SH-SY5Y cells | [12] |

| SH-SY5Y cells | 6-hydroxydopamine (6-OHDA) | This compound | Not specified | Significant suppression of the decrease in cell viability and mitochondrial membrane potential | [19] |

Table 2: Modulation of Gene and Protein Expression by this compound in Neuronal Cell Models

| Cell Model | Vitamin K Form | Target Gene/Protein | Effect | Reference |

| Neuroblastoma cells | Menaquinone-7 (MK-7) & Menaquinone-4 (MK-4) | PSEN1, BACE1, IL-1β, IL-6 | Downregulation | [20] |

| Neuroblastoma cells | Menaquinone-7 (MK-7) & Menaquinone-4 (MK-4) | ADAM10, ADAM17 | Upregulation | [20] |

| SH-SY5Y cells | This compound | Bcl-2 | Upregulation | [19][21] |

| SH-SY5Y cells | This compound | Bax | Downregulation | [19][21] |

| SH-SY5Y cells | This compound | MFN1/2 | Inhibition of downregulation | [19] |

| SH-SY5Y cells | This compound | DRP1 | Inhibition of upregulation | [19] |

| SH-SY5Y cells | This compound | p62 | Downregulation | [19] |

| SH-SY5Y cells | This compound | LC3A | Upregulation | [19] |

| SH-SY5Y cells | This compound | PGC-1α, NRF1, TFAM | Upregulation | [19] |

| SH-SY5Y cells | This compound | CHOP, p-IRE1α, GSK3α/β, Total Tau | Downregulation | [11][22] |

Core Neuroprotective Mechanisms and Signaling Pathways

This compound's neuroprotective effects are not attributed to a single mechanism but rather a synergistic interplay of multiple actions.

Antioxidant Activity

A primary mechanism of this compound-mediated neuroprotection is its potent antioxidant activity.[7][9][23] It effectively reduces the accumulation of reactive oxygen species (ROS), a key driver of neuronal damage in various neurodegenerative conditions.[7][9][10][18][19][23][24][25] Notably, this antioxidant function appears to be independent of its classical role as a cofactor for γ-glutamylcarboxylase.[17] Studies have shown that this compound can block free radical accumulation following glutathione depletion without preventing the depletion itself.[17]

References

- 1. The epigenetic potential of this compound in brain health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Growing Evidence of a Proven Mechanism Shows this compound Can Impact Health Conditions Beyond Bone and Cardiovascular - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. surfaceyourrealself.com [surfaceyourrealself.com]

- 5. The epigenetic potential of this compound in brain health: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 6. The epigenetic potential of this compound in brain health. | Read by QxMD [read.qxmd.com]

- 7. jneonatalsurg.com [jneonatalsurg.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound Holds Promise for Alzheimer’s Prevention and Treatment [mdpi.com]

- 11. This compound Modulates Organelle Damage and Tauopathy Induced by Streptozotocin and Menadione in SH-SY5Y Cells [mdpi.com]

- 12. This compound suppresses rotenone-induced microglial activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. The biological responses of this compound: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Novel Role of Vitamin K in Preventing Oxidative Injury to Developing Oligodendrocytes and Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular Mechanism of this compound Protection against Amyloid-β-Induced Cytotoxicity | MDPI [mdpi.com]

- 19. This compound Modulates Mitochondrial Dysfunction Induced by 6-Hydroxydopamine in SH-SY5Y Cells via Mitochondrial Quality-Control Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound can tackle neuroinflammation and degeneration, study finds [nutraceuticalbusinessreview.com]

- 21. This compound Repairs Nerve Cells via Mitochondrial Quality Control Loop----Chinese Academy of Sciences [english.cas.cn]

- 22. This compound Modulates Organelle Damage and Tauopathy Induced by Streptozotocin and Menadione in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The role of this compound in cognitive impairment: linking vascular health to brain health - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | The role of this compound in cognitive impairment: linking vascular health to brain health [frontiersin.org]

- 25. researchgate.net [researchgate.net]

Vitamin K2: A Mechanistic Exploration of its Emerging Role in Cutaneous Health

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin K2, a member of the fat-soluble vitamin K family, is gaining recognition for its potential benefits in skin health and aesthetics. Beyond its established role in blood coagulation and bone metabolism, emerging research indicates that this compound, particularly its menaquinone-4 (MK-4) and menaquinone-7 (B21479) (MK-7) forms, may play a crucial role in maintaining skin elasticity, preventing premature aging, and promoting overall skin vitality. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action in the skin, focusing on its role in inhibiting elastin (B1584352) calcification, its antioxidant and anti-inflammatory properties, and its potential to influence collagen production and wound healing. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic and preventative potential of this compound in dermatology.

Introduction

The pursuit of healthy and youthful-appearing skin has driven extensive research into the roles of various nutrients in cutaneous biology. While vitamins A, C, and E have long been recognized for their significant contributions to skin health, this compound is emerging as a promising, yet less understood, player.[1] this compound encompasses a group of molecules known as menaquinones, with MK-4 and MK-7 being the most biologically significant.[2] These compounds are found in fermented foods and animal products and are also produced by the gut microbiota.[2]

Emerging evidence suggests that this compound's influence on skin health is multifaceted, extending beyond simple nutritional support.[3] Its primary proposed mechanism involves the activation of Matrix Gla Protein (MGP), a potent inhibitor of soft tissue calcification, which is crucial for maintaining the integrity of elastin fibers in the skin.[4] Additionally, this compound exhibits antioxidant and anti-inflammatory properties that may protect the skin from environmental aggressors and mitigate inflammatory skin conditions.[4][5] This guide will delve into the molecular pathways and experimental evidence supporting these roles, providing a detailed resource for the scientific community.

The Role of this compound in Preventing Elastin Calcification

One of the most compelling aspects of this compound's role in skin health is its ability to prevent the calcification of elastin, a key protein responsible for the skin's elasticity and resilience.

The Vitamin K Cycle and MGP Activation

The biological activity of this compound is intrinsically linked to the vitamin K cycle, a cellular process that facilitates the post-translational modification of specific proteins. This cycle involves the enzymes gamma-glutamyl carboxylase (GGCX) and vitamin K epoxide reductase (VKOR). GGCX utilizes the reduced form of vitamin K (hydroquinone) as a cofactor to convert glutamate (B1630785) (Glu) residues on target proteins into gamma-carboxyglutamate (B555490) (Gla) residues. This carboxylation is essential for the activation of vitamin K-dependent proteins, including MGP.

MGP: A Potent Inhibitor of Soft Tissue Calcification

Matrix Gla Protein (MGP) is a key vitamin K-dependent protein that, once carboxylated, becomes a powerful inhibitor of ectopic calcification in soft tissues, including the skin.[4] In its active, carboxylated form (cMGP), MGP binds to calcium crystals, preventing their deposition and growth within the extracellular matrix, particularly on elastin fibers.

A deficiency in this compound leads to an accumulation of uncarboxylated, inactive MGP (ucMGP). This inactive form is unable to prevent calcium from depositing on elastin fibers, leading to a loss of skin elasticity and the formation of wrinkles.[4] The genetic disorder Pseudoxanthoma elasticum (PXE), characterized by severe premature wrinkling and calcification of elastic fibers, has been linked to impaired MGP carboxylation, highlighting the critical role of vitamin K in maintaining elastin integrity.[6]

Experimental Evidence

While direct clinical studies on the effect of oral or topical this compound on skin elasticity in healthy individuals are limited, research on related conditions provides strong indirect evidence.

| Study Focus | Experimental Model | Key Findings | Reference |

| Pseudoxanthoma Elasticum (PXE) | Abcc6-/- mice | Dietary supplementation with high doses of this compound (MK-4) did not prevent the progression of skin calcification. This suggests that the availability of vitamin K may not be the sole limiting factor in this specific genetic disorder. | [2] |

| Pseudoxanthoma Elasticum (PXE) | Human patients | PXE patients showed altered vitamin K metabolism, with differences in baseline concentrations of serum MK-4 and urinary vitamin K metabolites compared to healthy controls. | [7] |

Experimental Protocol: Analysis of Skin Calcification in Abcc6-/- Mice

-

Animal Model: Abcc6-/- mice, a model for Pseudoxanthoma elasticum (PXE).

-

Intervention: Mice were fed diets enriched with vitamin K1 or menaquinone-4 (MK-4) at concentrations of 5 or 100 mg/kg, starting at different life stages (prenatal, 3 weeks, or 3 months of age).

-

Assessment of Calcification:

-

Calcium Content Quantification: The calcium content of the muzzle skin was measured to quantify the extent of calcification.

-

Histological Staining: The contralateral side of the muzzle skin was histologically stained for calcium deposits to visualize the location and extent of calcification.

-

-

Biochemical Analysis: Serum levels of MK-4 were measured using HPLC-MS to confirm systemic absorption of the supplemented this compound. The carboxylation status of MGP was also assessed.[2]

Antioxidant and Anti-inflammatory Properties of this compound